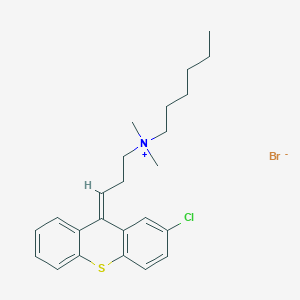![molecular formula C16H25NO4S B12639984 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate CAS No. 918943-67-6](/img/structure/B12639984.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexyl propanoate group attached to a 4-methylbenzene-1-sulfonyl amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with hexylamine, followed by esterification with propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond. The esterification step may require a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to promote the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, triethylamine (TEA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfinyl compounds, thiols
Substitution: Sulfonamide derivatives
Aplicaciones Científicas De Investigación
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The hexyl propanoate moiety may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]propanoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]butanoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]pentanoate
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate stands out due to its specific combination of a hexyl propanoate group and a 4-methylbenzene-1-sulfonyl amine moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
918943-67-6 |
|---|---|
Fórmula molecular |
C16H25NO4S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonylamino]hexyl propanoate |
InChI |
InChI=1S/C16H25NO4S/c1-4-6-7-14(12-21-16(18)5-2)17-22(19,20)15-10-8-13(3)9-11-15/h8-11,14,17H,4-7,12H2,1-3H3 |
Clave InChI |
CVVRCEGARLNJDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)
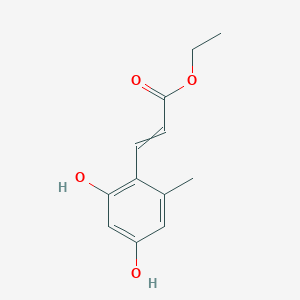
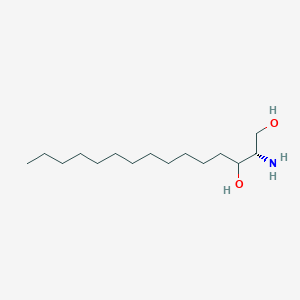
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
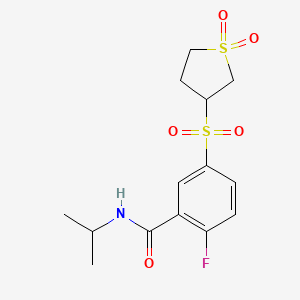
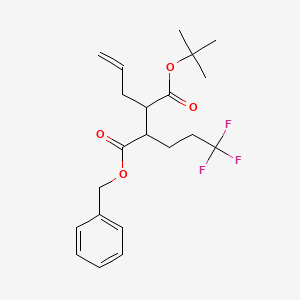
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)


